Higher Affinity for Deoxycytidine Kinase (dCK) Compared to Gemcitabine
2'-Deoxycytidine demonstrates a 3.5-fold higher affinity for recombinant human deoxycytidine kinase (dCK) compared to the chemotherapeutic analog gemcitabine [1]. This is a critical parameter for research investigating the rate-limiting step in the activation of nucleoside prodrugs.
| Evidence Dimension | Substrate affinity for deoxycytidine kinase (dCK) |
|---|---|
| Target Compound Data | Km = 0.4 ± 0.1 μM |
| Comparator Or Baseline | Gemcitabine (dFdC): Km = 1.4 ± 0.2 μM |
| Quantified Difference | Gemcitabine has a 3.5-fold higher Km (lower affinity) |
| Conditions | Recombinant human dCK with ATP as a phosphate donor |
Why This Matters
For assays focused on dCK activity and prodrug activation, 2'-deoxycytidine serves as the superior positive control substrate due to its higher catalytic efficiency (kcat/Km), ensuring a robust signal and providing a benchmark for evaluating novel analogs.
- [1] Ma, C., & et al. (2006). Biochemical Pharmacology, 72(11), 1570-1580. (Data from Table 1). View Source
